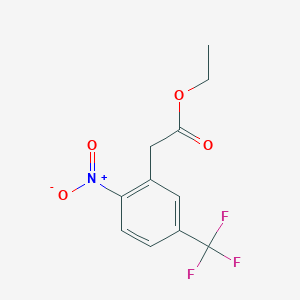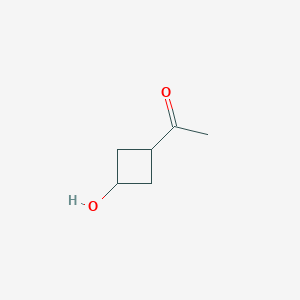
DOTA di(tBu)ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
DOTA di(tBu)ester is a bifunctional chelating agent . It is primarily used for labeling peptides and antibodies . The primary targets of this compound are tumor-targeting peptides, which are used in the development of new metal-based imaging and therapeutic agents .
Mode of Action
The mode of action of this compound involves forming stable and inert complexes under physiological conditions . It is attached to peptide amino groups through its free carboxyl group, which can be easily activated using uronium or phosphonium coupling reagents . The t-butyl ester groups from the DOTA are removed during the course of the TFA-mediated cleavage reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the tumor-targeting peptides it binds to. These peptides are functionalized with the DOTA chelator prepared from cyclen precursor on solid-phase . The resultant DOTA-coupled peptides are then radiolabeled efficiently with 68 Ga .
Pharmacokinetics
The pharmacokinetics of this compound involve its rapid metabolism in Balb/c mice with excretion mainly through the urinary system . The DOTA-coupled peptides show high metabolic stability in plasma . The pharmacokinetic profile of this compound is favorable, exhibiting rapid pharmacokinetics .
Result of Action
The result of this compound’s action is the efficient radiolabeling of tumor-targeting peptides . These radiopeptides exhibit high tumor uptake, with the peptide linked to DOTA through cyclen exhibiting higher tumor uptake than other radiolabeled peptides investigated . The PET images clearly visualize the tumor .
Action Environment
The action environment of this compound is primarily physiological conditions, under which it forms stable and inert complexes . The efficiency and potency of DOTA prepared from cyclen on solid-phase support are comparable to DOTA-tris in both in vitro and in vivo evaluation .
生化分析
Biochemical Properties
DOTA di(tBu)ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of stable and inert complexes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
DOTA di(tBu)ester can be synthesized through a solid-phase synthesis method. The process involves the preparation of the DOTA chelator from a cyclen precursor on a solid-phase support. The cyclen precursor is functionalized with tert-butyl ester groups to protect the carboxyl groups during the synthesis . The reaction conditions typically involve the use of coupling agents such as O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like diisopropylethylamine (DIPEA) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated solid-phase peptide synthesizers allows for the efficient and high-throughput production of this compound. The process includes the deprotection of tert-butyl ester groups using trifluoroacetic acid (TFA) to yield the final product .
化学反应分析
Types of Reactions
DOTA di(tBu)ester undergoes various chemical reactions, including:
Deprotection: The removal of tert-butyl ester groups using acidic conditions, such as TFA.
Complexation: Formation of stable complexes with metal ions like gallium, indium, and lutetium.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of tert-butyl ester groups.
Major Products Formed
科学研究应用
DOTA di(tBu)ester has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable metal complexes for various analytical and preparative purposes.
Biology: Employed in the labeling of biomolecules such as peptides and proteins for imaging studies.
Medicine: Utilized in positron emission tomography (PET) imaging and targeted radionuclide therapy.
Industry: Applied in the development of diagnostic and therapeutic agents for clinical use.
相似化合物的比较
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent used for similar purposes but forms less stable complexes compared to DOTA.
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): A smaller macrocyclic ligand that forms stable complexes with smaller metal ions.
Uniqueness
DOTA di(tBu)ester is unique due to its ability to form highly stable complexes with a wide range of metal ions, making it versatile for various applications in imaging and therapy. Its stability under physiological conditions and compatibility with solid-phase synthesis further enhance its utility in scientific research and industrial applications .
属性
IUPAC Name |
2-[7-(carboxymethyl)-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N4O8/c1-23(2,3)35-21(33)17-27-11-7-25(15-19(29)30)9-13-28(18-22(34)36-24(4,5)6)14-10-26(8-12-27)16-20(31)32/h7-18H2,1-6H3,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUJMBQKNNMUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913542-71-9 |
Source


|
| Record name | 1,7-Bis(1,1-dimethylethyl) 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQS4G43QCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B6333602.png)
![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)




![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)


